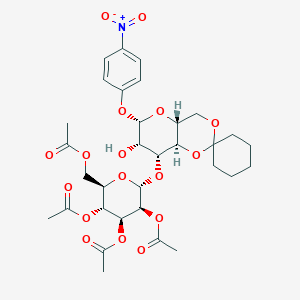
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine
Overview
Description
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1248046-98-1 . It has a molecular weight of 190.29 and a molecular formula of C12H18N2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine is1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2 . The Canonical SMILES representation is C1CCC(C1)C(CC2=CN=CC=C2)N . Physical And Chemical Properties Analysis
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine has a molecular weight of 190.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 190.146998583 g/mol . The Topological Polar Surface Area is 38.9 Ų . It has a Heavy Atom Count of 14 .Scientific Research Applications
Asymmetric Synthesis of γ-Nitrocarbonyl Compounds
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine has been utilized in the synthesis of C2-symmetric chiral tertiary amines. These amines, when combined with squaramide fragments, have shown effectiveness in catalyzing asymmetric additions of β-dicarbonyl compounds to nitroolefins. This leads to high yields and enantiomeric excess, demonstrating the compound's utility in asymmetric synthesis (Kostenko, Kucherenko, & Zlotin, 2018).
Synthesis of Dihydropyrindines and Tetrahydroquinolines
Research has shown that 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine can be used in the one-pot, four-component synthesis of dihydropyrindines and tetrahydroquinolines. These compounds are important due to their presence in various bioactive molecules and pharmaceuticals (Yehia, Polborn, & Müller, 2002).
Development of Palladium(II) Complexes
This compound has been used in the creation of potential hemilabile (imino)pyridine Palladium(II) complexes. These complexes are significant for their selective catalytic activities, particularly in ethylene dimerization, which is a crucial process in the chemical industry (Nyamato, Ojwach, & Akerman, 2015).
Catalysis in Methoxycarbonylation of Olefins
Research has explored the use of 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine in palladium(II) complexes as catalysts for the methoxycarbonylation of olefins. This process is vital for the production of esters from olefins, showcasing the compound's role in facilitating important chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Silver-Catalyzed Cyclization
The compound has been applied in silver-catalyzed cycloisomerization for the synthesis of various imidazopyridines. This method offers a new and practical approach for synthesizing these compounds, which are of interest in various fields including pharmaceuticals (Chioua, Soriano, Infantes, Jimeno, Marco-Contelles, & Samadi, 2013).
Microwave-Assisted Synthesis
The compound plays a role in microwave-assisted synthesis, particularly in the preparation of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. Microwave-assisted methods are known for their efficiency and speed, making this application significant in accelerating chemical synthesis (Ankati & Biehl, 2010).
Safety And Hazards
properties
IUPAC Name |
1-cyclopentyl-2-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12(11-5-1-2-6-11)8-10-4-3-7-14-9-10/h3-4,7,9,11-12H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCIBXIFBMSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



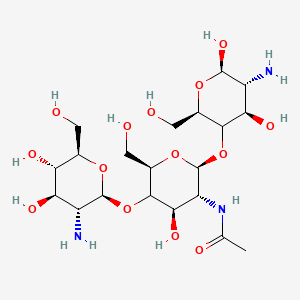
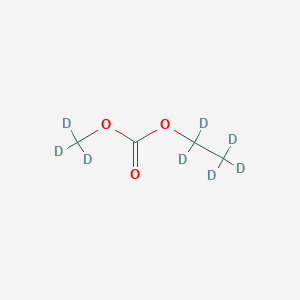
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
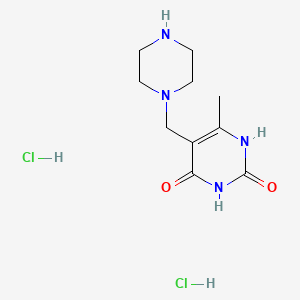
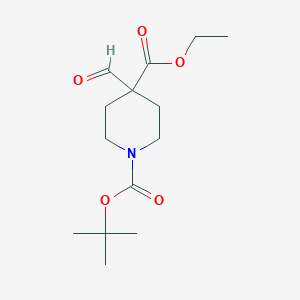
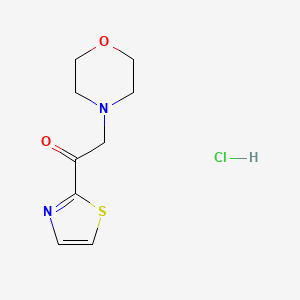
![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
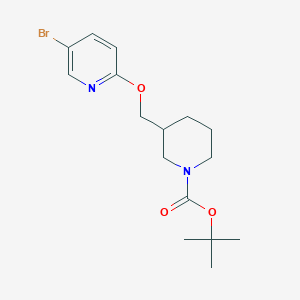
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
